3-(Vinylsulfamido)-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Vinylsulfamido)-pyrazole is an organic compound characterized by the presence of a vinylsulfamido group attached to a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Vinylsulfamido)-pyrazole typically involves the reaction of pyrazole with vinylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the vinylsulfonyl chloride. The general reaction scheme is as follows:
Pyrazole+Vinylsulfonyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Vinylsulfamido)-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form a sulfone derivative.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as thiols or amines can react with the vinyl group in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3-(Vinylsulfonyl)-pyrazole.
Reduction: Formation of 3-(Vinylamino)-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-(Vinylsulfamido)-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cysteine proteases.
Medicine: Explored for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of 3-(Vinylsulfamido)-pyrazole involves its interaction with specific molecular targets, such as enzymes. The vinylsulfamido group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in drug development.
Comparison with Similar Compounds
- 3-(Vinylsulfonyl)-pyrazole
- 3-(Vinylamino)-pyrazole
- 3-(Vinylthio)-pyrazole
Comparison: 3-(Vinylsulfamido)-pyrazole is unique due to the presence of both a vinyl group and a sulfonamide group, which allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 3-(Vinylsulfonyl)-pyrazole primarily undergoes oxidation reactions, while 3-(Vinylamino)-pyrazole is more prone to reduction reactions. The combination of these functional groups in this compound makes it a versatile compound with diverse applications in various fields.
Properties
Molecular Formula |
C5H7N3O2S |
---|---|
Molecular Weight |
173.20 g/mol |
IUPAC Name |
N-(1H-pyrazol-5-yl)ethenesulfonamide |
InChI |
InChI=1S/C5H7N3O2S/c1-2-11(9,10)8-5-3-4-6-7-5/h2-4H,1H2,(H2,6,7,8) |
InChI Key |
CSZGMNQSYOLMHF-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)NC1=CC=NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.